![molecular formula C12H6F3N3O2S B1332470 5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 310451-84-4](/img/structure/B1332470.png)
5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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Overview
Description
The compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are the dominant motif of many drugs . For instance, zaleplon and indiplon are sedative agents and ocinaplon was identified as an anxiolytic agent . The importance of this class of compounds lies in its varied and significant biological activities .
Synthesis Analysis
A variety of novel disubstituted 2- (alkynyl, aryl, and arylamine)-6-alkynylpyrazolo[1,5-a]pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo[1,5-a]pyrimidine . The regio-controlled Sonogashira-type coupling of 3 with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions, followed by the subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions, respectively .Chemical Reactions Analysis
The compound can be prepared through the reactions of acyclic reagents . The methods used vary through the condensation reactions of the aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones .Scientific Research Applications
Cancer Treatment
Compounds with a pyrazolo[1,5-a]pyrimidine scaffold have been described for use in treating a variety of diseases, including cancer-related disorders. They are particularly noted for their role in mediating PI3Kγ, which is involved in immune-related disorders .
Antitumor Agents
The structure-activity relationships of small molecule inhibitors containing the pyrazolo[1,5-a]pyrimidine scaffold are summarized and discussed, providing reference value for the application of this structure in antitumor drugs .
Sedative Agents
Some drugs with a pyrazolo[1,5-a]pyrimidine motif, such as zaleplon and indiplon, are used as sedative agents. This suggests potential applications in sleep-related disorders or as components in sedative formulations .
Anxiolytic Agents
Ocinaplon is an example of a drug with a pyrazolo[1,5-a]pyrimidine core identified as an anxiolytic agent. This points to possible use in treating anxiety disorders .
Synthesis Efficiency
The use of a microwave reactor has been reported to synthesize a series of novel 3,6-disubstituted or 3-substituted pyrazolo[1,5-a]pyrimidines efficiently. This indicates that your compound could potentially be synthesized more rapidly using similar methods .
Future Directions
The compound and its derivatives have potential therapeutic applications as antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant agents, carboxylesterase, translocator protein and PDE10A inhibitors, and selective kinase inhibitors . These promising results allow for further use and diversification of the chemically and biologically interesting pyrazolo[1,5-a]pyrimidine scaffold .
Mechanism of Action
Target of Action
The primary target of 5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is Cyclin-Dependent Kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and transcription .
Mode of Action
The compound interacts with CDK7 by binding to its active site, thereby inhibiting its kinase activity . This inhibition disrupts the normal function of CDK7, leading to changes in cell cycle progression and transcription .
Biochemical Pathways
The inhibition of CDK7 affects multiple biochemical pathways. Primarily, it disrupts the cell cycle, particularly the transition from G1 phase to S phase, and the initiation of transcription . The downstream effects include reduced cell proliferation and altered gene expression .
Result of Action
The molecular effect of the compound’s action is the inhibition of CDK7 activity, leading to disrupted cell cycle progression and altered transcription . On a cellular level, this results in reduced cell proliferation, which can be particularly beneficial in the context of cancer treatment .
properties
IUPAC Name |
5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3N3O2S/c13-12(14,15)9-4-7(8-2-1-3-21-8)17-10-6(11(19)20)5-16-18(9)10/h1-5H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRJQAACCPRZPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20973964 |
Source
|
Record name | 5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20973964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
CAS RN |
310451-84-4, 5841-98-5 |
Source
|
Record name | 5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=310451-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20973964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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